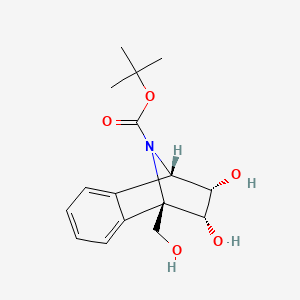

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate

Description

This compound belongs to the tetrahydro-1,4-epiminonaphthalene carboxylate family, characterized by a bicyclic framework combining a naphthalene moiety with an epiminocyclohexane ring. Key structural features include:

- tert-Butyl ester group at position 9, which enhances stability and modulates lipophilicity.

- A rigid polycyclic skeleton, which may influence binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C16H21NO5 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

tert-butyl (1R,8S,9S,10R)-9,10-dihydroxy-1-(hydroxymethyl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate |

InChI |

InChI=1S/C16H21NO5/c1-15(2,3)22-14(21)17-11-9-6-4-5-7-10(9)16(17,8-18)13(20)12(11)19/h4-7,11-13,18-20H,8H2,1-3H3/t11-,12-,13-,16-/m0/s1 |

InChI Key |

WATQVMXFEBYSLS-QCQGSNGOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2[C@@H]([C@@H]([C@@]1(C3=CC=CC=C23)CO)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C(C(C1(C3=CC=CC=C23)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate typically involves multiple steps, including the formation of the tetrahydro-1,4-epiminonaphthalene core and subsequent functionalization. Common reagents used in the synthesis include tert-butyl alcohol, dihydroxy compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Functional Group and Reactivity Differences

Target Compound vs. Boronate Ester Analog

The boronate ester analog, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate (CAS: 1590387-04-4), replaces the dihydroxy and hydroxymethyl groups with a boronate moiety. Key distinctions:

The boronate analog’s explosive and flammable hazards (noted in safety guidelines) contrast with the target compound’s likely lower reactivity due to its polar hydroxyl groups .

Target Compound vs. Tetrahydrocarbazole Derivatives

Compounds like 3-(tert-Butyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS: 685862-13-9) exhibit high structural similarity (97%) but lack the epiminonaphthalene framework. Differences include:

- Carboxylic acid vs. ester : The carboxylic acid derivatives are more hydrophilic and may exhibit altered bioavailability.

- Biological Targets: Tetrahydrocarbazoles are associated with serotonin receptor modulation, whereas the target’s epiminonaphthalene core could target proteases or kinases .

Biological Activity

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature, including its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C15H21NO5

- Molecular Weight : 307.34 g/mol

- InChIKey : JQJZJXGJZKLPQZ-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that compounds similar to Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene have demonstrated significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory disorders.

Anticancer Activity

Preliminary studies have shown that Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of similar compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radicals at concentrations as low as 10 µM.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 5.0 | 6.0 |

| Tert-Butyl Compound | 7.5 | 8.0 |

Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of related compounds on RAW 264.7 macrophages, Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene was found to significantly reduce TNF-alpha levels by 40% at a concentration of 50 µM.

The biological activities of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene are believed to be mediated through several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.

- Inhibition of NF-kB Pathway : This pathway is critical in regulating inflammation; inhibition leads to reduced expression of inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.